molecular formula C24H27NO2 B15364125 N-(Adamantan-1-YL)-2-(benzyloxy)benzamide

N-(Adamantan-1-YL)-2-(benzyloxy)benzamide

Cat. No.: B15364125
M. Wt: 361.5 g/mol
InChI Key: PXQAGCHSGRCYSI-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-2-(benzyloxy)benzamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. This benzamide derivative features an adamantane moiety, a structural component known for conferring favorable pharmacological properties such as enhancing metabolic stability and promoting lipid membrane interaction . In scientific research, this specific benzyloxy-protected compound serves as a key synthetic intermediate in the synthesis of bioactive hydroxamic acids . These final hydroxamic acid derivatives are being actively probed for their activity against neglected tropical diseases, specifically as potential anti-trypanosomal agents targeting Trypanosoma brucei and Trypanosoma cruzi , the parasites responsible for Human African Trypanosomiasis and Chagas disease, respectively . The mechanism of action for the final active metabolites is an area of ongoing investigation, but it is hypothesized to be related to the metal-chelating properties of the hydroxamic acid functional group, which can act as inhibitors of essential metalloenzymes in the parasites . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

N-(1-adamantyl)-2-phenylmethoxybenzamide

InChI

InChI=1S/C24H27NO2/c26-23(25-24-13-18-10-19(14-24)12-20(11-18)15-24)21-8-4-5-9-22(21)27-16-17-6-2-1-3-7-17/h1-9,18-20H,10-16H2,(H,25,26)

InChI Key

PXQAGCHSGRCYSI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4OCC5=CC=CC=C5

Origin of Product

United States

Biological Activity

N-(Adamantan-1-YL)-2-(benzyloxy)benzamide, a compound characterized by its adamantane moiety and benzyloxy substitution, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the acylation of adamantane derivatives with benzyloxy-substituted aromatic compounds. The methodologies often utilize microwave-assisted synthesis to enhance yield and reduce reaction time. For example, reactions involving amantadine derivatives have been optimized for better efficiency in producing similar compounds, showcasing the versatility of adamantane in drug design .

2.1 Antiparasitic Activity

Recent studies have indicated that compounds related to this compound exhibit significant antiparasitic properties, particularly against Trypanosoma brucei and Trypanosoma cruzi. These compounds function through mechanisms involving inhibition of metalloproteins, which are essential for the survival of these parasites. The hydroxamic acid derivatives showed promising activity, suggesting that structural modifications can enhance efficacy .

2.2 Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). In vitro studies have reported IC50 values indicating potent inhibition, comparable to standard drugs like donepezil. For instance:

CompoundTarget EnzymeIC50 (µM)
This compoundAChE1.57
This compoundBACE19.01

This dual inhibition suggests potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease .

The mechanisms by which this compound exerts its biological effects include:

  • Metal Chelation : The hydroxamic acid functionality allows for metal ion chelation, which is crucial for inhibiting metalloproteins involved in parasitic metabolism .
  • Enzyme Binding : Molecular docking studies have demonstrated that the compound binds effectively to active sites of AChE and BACE1, leading to reduced enzyme flexibility and impaired function .

4.1 Anti-Dengue Virus Activity

A related study synthesized derivatives of benzamides incorporating adamantane structures and evaluated their anti-Dengue virus activity. The results indicated that certain derivatives exhibited significant antiviral properties, demonstrating the broad-spectrum potential of adamantane-based compounds .

4.2 In Vivo Efficacy Against Cancer

In vivo studies using xenograft models showed that benzamide derivatives with adamantane moieties could significantly reduce tumor growth in ovarian cancer models, highlighting their potential as anticancer agents .

Chemical Reactions Analysis

Synthetic Pathways

The compound is typically synthesized through a multi-step process involving:

Step 1: Activation of Carboxylic Acid

4-(Adamant-1-yl)benzoic acid is activated using reagents like thionyl chloride (SOCl₂) or isobutyl chloroformate (IBCF) to form the corresponding acyl chloride or mixed carbonate intermediate .

Step 2: Benzyloxyamine Conjugation

The activated acid reacts with O-benzylhydroxylamine under nucleophilic substitution conditions. Microwave irradiation (100–150 W, 60–80°C) significantly improves yield (68–95%) compared to conventional heating .

Example Protocol

text
1. Dissolve 4-(adamant-1-yl)benzoic acid (1 eq) in dry DCM. 2. Add IBCF (1.2 eq) and N-methylmorpholine (1.5 eq) at 0°C. 3. After 30 min, add O-benzylhydroxylamine hydrochloride (1.1 eq). 4. Stir at room temperature for 12 h or under microwave (80°C, 20 min). 5. Purify via flash chromatography (hexane/EtOAc 3:1).

Key Data

ParameterConventional MethodMicrowave Method
Reaction Time12 h20 min
Yield50–60%85–95%
Purity (HPLC)>90%>98%

Tautomerism and Rotameric States

The hydroxamic acid tautomers (E and Z ) coexist in solution due to restricted rotation around the C–N bond (ΔG‡ ≈ 18 kcal/mol) . NMR studies reveal:

  • ¹H-NMR (CDCl₃) : Two distinct sets of signals for NH and OCH₂Ph groups.

  • ¹³C-NMR : C=O resonance at 165.0–165.5 ppm, confirming benzamide formation .

Adamantane Stability

The adamantyl group remains inert under acidic (HCl/EtOH) and basic (NaOH/H₂O) conditions but undergoes Wagner–Meerwein rearrangements in strong protic acids (e.g., H₂SO₄) .

Hydrogenolysis of Benzyl Ether

Catalytic hydrogenation (H₂/Pd-C, 55 psi, 3 h) cleaves the benzyloxy group to yield N-hydroxybenzamide derivatives:

text
N-(Adamantan-1-yl)-2-(benzyloxy)benzamide → N-(Adamantan-1-yl)-2-hydroxybenzamide

Conditions :

  • Catalyst: 10% Pd/C (5–10 wt%)

  • Solvent: Ethanol

  • Yield: 90–95%

Derivatization at the Hydroxamic Acid

The hydroxamic acid moiety participates in metal chelation (Fe³⁺, Zn²⁺) and inhibits metalloproteins. For example:

  • Fe³⁺ Chelation : Forms a 1:1 complex (log K = 8.2 ± 0.3) at pH 7.4 .

  • Trypanothione Reductase Inhibition : IC₅₀ = 12.5 μM against Trypanosoma brucei .

Anti-Trypanosomal Activity

The compound exhibits selective toxicity against Trypanosoma cruzi (EC₅₀ = 5.8 μM) with low mammalian cytotoxicity (CC₅₀ > 100 μM in HepG2 cells) .

Comparative Activity

DerivativeEC₅₀ (T. cruzi)CC₅₀ (HepG2)Selectivity Index
2-(Benzyloxy)benzamide5.8 μM>100 μM>17.2
2-Hydroxybenzamide8.3 μM>100 μM>12.0

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiviral Activity :
  • Compound 7 (4-sulfamoyl derivative) exhibits anti-Dengue virus activity, attributed to the sulfamoyl group’s ability to interfere with viral replication . The target compound’s benzyloxy group may offer different mechanisms due to its bulkier, lipophilic nature.
P2X7 Receptor Antagonism :
  • N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidinyl)benzamide (AACBA) demonstrates potent P2X7 inhibition (IC₅₀ = 18 nM for human receptors), reducing inflammation and pain in preclinical models . The target compound’s benzyloxy group could enhance blood-brain barrier penetration, though this requires validation.
Antiproliferative Activity :
  • Benzyloxy-substituted analogs (e.g., N-[2-(4-isopropyl benzyloxy)phenyl]benzamide) show high yields (95%) and efficacy against cancer cell lines . The 2-benzyloxy configuration may improve DNA intercalation or topoisomerase inhibition.

Physicochemical and Pharmacokinetic Properties

  • Benzyloxy groups exacerbate this effect, necessitating formulation optimization.
  • Metabolic Stability : Adamantane’s rigidity resists oxidative metabolism, while benzyloxy groups may undergo hepatic glucuronidation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Adamantan-1-YL)-2-(benzyloxy)benzamide, and how can reaction conditions be standardized for reproducibility?

  • Methodology : The synthesis typically involves coupling adamantane derivatives with benzamide precursors. Key steps include:

  • Adamantane activation : Use adamantane-1-carbohydrazide as a starting material for functionalization .
  • Amide bond formation : React with 2-(benzyloxy)benzoyl chloride under Schotten-Baumann conditions (e.g., CH₂Cl₂, pyridine, 0–5°C) to ensure high yields .
  • Purification : Column chromatography (e.g., 0–30% EtOAc/hexanes) and crystallization (e.g., ethanol/water) are critical for purity .
    • Standardization : Monitor reactions via TLC (Rf ~0.3–0.4 in 30% EtOAc/hexanes) and optimize pH/temperature to suppress side reactions (e.g., hydrolysis of the benzyloxy group) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR : ¹H/¹³C NMR to confirm adamantane (δ ~1.6–2.1 ppm) and benzamide (δ ~7.2–8.0 ppm) moieties .
  • Mass spectrometry : HRMS (ESI) for molecular ion validation (e.g., [M+H]⁺ at m/z 406.2) .
  • XRD : Single-crystal X-ray diffraction to resolve stereoelectronic effects of the adamantane cage .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across species (e.g., human vs. rodent P2X7 receptor inhibition)?

  • Case study : N-(Adamantan-1-YL) derivatives show species-specific potency (e.g., IC₅₀ = 18 nM for human P2X7 vs. 980 nM for rat in YO-PRO-1 assays) .
  • Methodology :

  • Species-specific mutagenesis : Identify critical residues (e.g., human Glu496 vs. rat Gln478) via homology modeling .
  • Functional assays : Compare calcium flux (IC₅₀ ~29 nM for rat) vs. pore formation (IC₅₀ ~980 nM) to dissect mechanistic divergence .
    • Table 1 : Interspecies Potency Comparison
Assay TypeHuman IC₅₀ (nM)Rat IC₅₀ (nM)
Calcium Flux1829
YO-PRO-1 Uptake85980

Q. How do substituents on the benzamide ring influence Wnt signaling inhibition?

  • SAR insights :

  • Benzyloxy group : Position 2 enhances lipophilicity and membrane permeability (logP ~4.5) .
  • Chloro substitution : At position 5 (e.g., N-[2-(Benzyloxy)-5-chlorophenyl]-...) increases β-catenin binding (ΔG = -9.2 kcal/mol) .
    • Experimental design :
  • Docking studies : Use AutoDock Vina to model interactions with Wnt pathway proteins (e.g., Frizzled receptors) .
  • Functional validation : Luciferase reporter assays (TOPFlash/FOPFlash) to quantify β-catenin activity .

Q. What computational approaches predict metabolic stability and degradation pathways for adamantane-containing benzamides?

  • Methodology :

  • In silico tools : SwissADME for predicting CYP450 metabolism (e.g., CYP3A4-mediated oxidation of adamantane) .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to identify hydrolytic byproducts (e.g., 2-hydroxybenzamide) .

Data Contradiction Analysis

Q. How to address discrepancies in antimicrobial activity between in vitro and cell-based assays?

  • Case study : MIC values (e.g., 8 µg/mL against S. aureus) vs. poor efficacy in macrophage infection models .
  • Resolution :

  • Bioavailability testing : Measure intracellular accumulation via LC-MS (e.g., <10% in THP-1 cells due to efflux pumps) .
  • Structural modification : Introduce polar groups (e.g., -SO₂NH₂) to enhance membrane penetration .

Advanced Methodological Resources

Table 2 : Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point100–104°CDSC
LogP4.2 ± 0.3Shake-flask
Aqueous Solubility12 µg/mL (pH 7.4)Nephelometry
Plasma Protein Binding89% (human)Equilibrium dialysis

Key Recommendations for Researchers

  • Prioritize species-specific models when evaluating biological activity .
  • Optimize amide bond stability via prodrug strategies (e.g., pivaloyloxymethyl esters) .
  • Use cocrystallization with target proteins (e.g., P2X7 or β-catenin) for mechanistic validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.